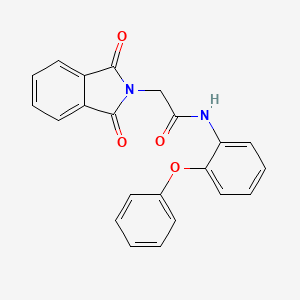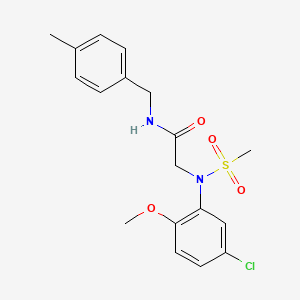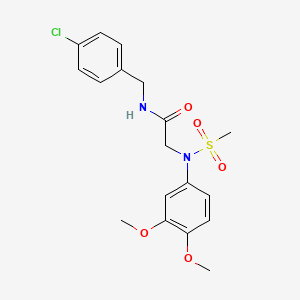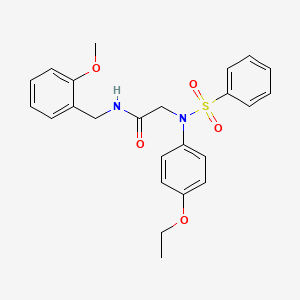
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A is not fully understood. However, it has been suggested that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A may induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been shown to reduce oxidative stress and inflammation in the brain, making it a potential neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A is its ability to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, the synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A has been optimized to improve the yield and purity of the final product. However, one limitation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A. Furthermore, preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A as a potential therapeutic agent. Finally, the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenoxyphenyl)acetamide A in combination with other drugs or therapies should be investigated.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-20(14-24-21(26)16-10-4-5-11-17(16)22(24)27)23-18-12-6-7-13-19(18)28-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROJFZCAUUSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B3436196.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3436210.png)

![dimethyl 5-[(3-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3436220.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[3-(2-furyl)acrylamide]](/img/structure/B3436221.png)
![2-[(4-allyl-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3436223.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3436226.png)
![N-[4-(acetylamino)phenyl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3436230.png)

![5-chloro-N-{2-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]ethyl}-2-methoxybenzamide](/img/structure/B3436251.png)



![2-[benzyl(phenylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B3436303.png)